N-Cyclopropyl-N-methyl-
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Overview
Description
N-Cyclopropyl-N-methylamine is an organic compound with the molecular formula C4H9N. It is a colorless liquid with a pungent odor and is used in various chemical syntheses. This compound is known for its unique structural properties, which include a cyclopropyl ring and a methyl group attached to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclopropyl-N-methylamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde and hydrogen in the presence of a catalyst. Another method includes the reaction of cyclopropylamine with methyl iodide under basic conditions.
Industrial Production Methods
In industrial settings, N-Cyclopropyl-N-methylamine is often produced through the catalytic hydrogenation of cyclopropyl cyanide. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclopropyl-N-methylamine oxide.
Reduction: It can be reduced to form cyclopropylmethylamine.
Substitution: It can participate in substitution reactions where the cyclopropyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-Cyclopropyl-N-methylamine oxide.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Cyclopropyl-N-methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-methylamine involves its interaction with various molecular targets. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to its N-dealkylation. This process involves the hydroxylation of the N-substituent, followed by the decomposition of the resulting carbinolaniline complex .
Comparison with Similar Compounds
N-Cyclopropyl-N-methylamine can be compared with other similar compounds such as:
Cyclopropylamine: Lacks the methyl group, making it less sterically hindered.
N-Methylcyclopropanamine: Similar structure but different reactivity due to the position of the methyl group.
Cyclopropylmethylamine: Lacks the N-methyl group, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural and chemical properties of N-Cyclopropyl-N-methylamine, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H19ClN2 |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
N-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;/h8-10H,2-7H2,1H3;1H |
InChI Key |
KZLTYMCEOUGVOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2CCNCC2.Cl |
Origin of Product |
United States |
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